myristic acid, ethoxylated, phosphate
Description
Myristic acid, ethoxylated, phosphate is a synthetic surfactant derived from myristic acid (C14:0), a saturated fatty acid commonly found in plant and animal lipids . The compound undergoes two key modifications: ethoxylation (addition of ethylene oxide to enhance hydrophilicity) and phosphorylation (esterification with phosphoric acid to introduce anionic character) . This dual modification results in a versatile amphiphilic structure, making it suitable for applications requiring emulsification, wetting, or dispersion, particularly in agrochemicals, personal care, and industrial formulations .
Properties
CAS No. |
104717-27-3 |
|---|---|
Molecular Formula |
C7H5FN2O4 |
Synonyms |
myristic acid, ethoxylated, phosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethoxylated Fatty Acids (Non-Phosphorylated)
- Structure: Ethoxylated fatty acids (e.g., ethoxylated oleic acid or stearic acid) lack the phosphate group, rendering them non-ionic .
- Solubility : Myristic acid’s shorter chain (C14) provides higher aqueous solubility compared to longer-chain analogs (e.g., palmitic acid, C16) . Ethoxylation further increases solubility, but phosphorylation enhances compatibility with polar solvents .
- Applications: Non-ionic ethoxylates (e.g., ETHOFAT®) are used in detergents and emulsifiers, whereas phosphorylated variants offer better stability in acidic formulations .
Phosphate Esters of Ethoxylated Alcohols
- Structure : Compounds like ethoxylated tridecyl phosphate (C13) or lauryl phosphate (C12) share the phosphate ester moiety but differ in hydrocarbon chain length .
- Performance : Shorter chains (e.g., C14 vs. C16/C18) reduce micelle formation efficiency but improve biodegradability . Myristic acid derivatives balance hydrophobicity and solubility better than lauric acid (C12) .
- Environmental Fate : Phosphate esters with C14 chains exhibit moderate soil mobility compared to longer-chain analogs, which form complexes with metal cations, reducing leaching .
Sulfate-Based Surfactants
- Ionic Character : Sulfates (e.g., sodium lauryl sulfate) are strongly anionic, whereas phosphate esters have weaker negative charge, enabling compatibility with cationic surfactants in mixed systems .
- pH Stability : Phosphate esters resist hydrolysis in acidic conditions better than sulfates, making them preferable in agrochemical sprays .
Ethoxylated Alkylphenol Phosphates
- Toxicity: Alkylphenol ethoxylates (e.g., nonylphenol derivatives) are restricted due to endocrine-disruption risks. Myristic acid-based phosphates offer a safer, bio-based alternative .
- Biodegradability: Myristic acid’s natural origin supports faster microbial degradation compared to synthetic alkylphenols .
Key Data Tables
Table 1: Solubility and Environmental Properties
Research Findings
- Agrochemical Efficiency : Myristic acid phosphate enhances penetration of systemic pesticides (e.g., 2,4-D) by reducing interfacial tension in cuticular layers .
- Biochemical Interactions : Myristic acid inhibits SIRT6 enzyme activity (Ki = 0.2 mM), suggesting phosphorylated derivatives may require formulation adjustments to avoid unintended biological effects .
- Environmental Impact : EPA studies confirm phosphate esters of ethoxylated alcohols undergo primary biodegradation within 28 days, minimizing persistent pollution .
Q & A
Q. What are the established synthesis protocols for myristic acid, ethoxylated, phosphate, and how can reaction conditions be optimized for purity?
- Methodological Answer :
Synthesis involves two key steps:- Ethoxylation : React myristic acid (tetradecanoic acid) with ethylene oxide under controlled temperature (typically 120–150°C) and pressure, using alkaline catalysts like KOH or NaOH. Monitor degree of ethoxylation via hydroxyl value titration .
- Phosphorylation : Treat the ethoxylated intermediate with phosphorous pentoxide (P₂O₅) or pyrophosphoric acid. Optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of ethoxylated alcohol to P₂O₅) to minimize residual reactants. Purify via solvent extraction (e.g., ethanol-water mixtures) to isolate the phosphate ester .
Key Parameters : Reaction time (4–8 hours for phosphorylation), inert atmosphere (to prevent oxidation), and post-synthesis characterization via FT-IR (P=O stretch at 1250–1300 cm⁻¹) .
Q. What analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation :
- LC-MS/MS : Identifies molecular ion peaks (e.g., [M-H]⁻) and fragmentation patterns to confirm ethoxylation degree and phosphorylation .
- NMR : ¹H NMR (δ 3.5–4.0 ppm for ethoxy groups) and ³¹P NMR (δ -0.5 to 2.0 ppm for phosphate esters) .
- Physicochemical Properties :
- Stopped-Flow Spectroscopy : Measures micelle formation kinetics in buffer systems (e.g., Tris or phosphate buffers) to assess surfactant behavior .
- Dynamic Light Scattering (DLS) : Determines hydrodynamic radius of micelles/aggregates in aqueous solutions .
Q. How does the ethoxylation degree influence the compound’s performance as a surfactant in aqueous formulations?
- Methodological Answer :
- Critical Micelle Concentration (CMC) : Higher ethoxylation (e.g., 5–10 ethylene oxide units) reduces CMC, enhancing surfactant efficiency. Measure via conductivity or surface tension assays .
- Solubility-Stability Trade-off : Increased ethoxylation improves water solubility but may reduce membrane permeability. Balance using experimental designs (e.g., Box-Behnken models) to optimize formulation stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between myristic acid derivatives and their organophosphate analogs?
- Methodological Answer :
- Class-Based Extrapolation : Compare toxicokinetic parameters (e.g., metabolic half-life, binding affinity) with organophosphate class data. Use QSAR models to predict hepatotoxicity or neurotoxicity risks .
- In Vitro Assays : Perform comparative cytotoxicity screens (e.g., MTT assays on HepG2 cells) for ethoxylated phosphate vs. non-ethoxylated analogs. Control for confounding factors like residual P₂O₅ .
Q. What methodologies are recommended for studying the environmental fate and biodegradation of ethoxylated phosphate surfactants?
- Methodological Answer :
- OECD 301D Closed Bottle Test : Assess aerobic biodegradability in freshwater systems. Monitor dissolved oxygen depletion over 28 days .
- Soil Mobility Studies : Use column chromatography with Ca²⁺-rich soils to evaluate adsorption/desorption kinetics. Ethoxylated phosphates show low mobility due to metal complexation .
- High-Resolution Mass Spectrometry (HRMS) : Track degradation metabolites (e.g., short-chain perfluoroalkyl acids) in environmental samples .
Q. How does the phosphate group enhance interactions with biological membranes compared to non-phosphorylated analogs?
- Methodological Answer :
- Membrane Fluidity Assays : Use fluorescence anisotropy with DPH probes to quantify changes in lipid bilayer rigidity upon surfactant incorporation. Phosphates increase electrostatic interactions with phospholipid headgroups .
- Molecular Dynamics Simulations : Model interactions between phosphate esters and membrane proteins (e.g., GPCRs). Compare binding energies with non-phosphorylated surfactants .
Q. What experimental approaches can predict long-term stability issues (e.g., fatty acid precipitation) in formulations containing this compound?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate formulations at 40°C/75% RH for 6–12 weeks. Quantify free myristic acid via GC-MS to correlate with particle formation thresholds .
- pH-Dependent Solubility Profiling : Use nephelometry to identify pH ranges (e.g., <5.0) where phosphate ester hydrolysis releases fatty acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
